Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)-
Brand Name: Vulcanchem
CAS No.: 55067-10-2
VCID: VC16540248
InChI: InChI=1S/C5H4N4O2/c6-2-7-5-8-3(10)1-4(11)9-5/h1H2,(H2,7,8,9,10,11)
SMILES:
Molecular Formula: C5H4N4O2
Molecular Weight: 152.11 g/mol

Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)-

CAS No.: 55067-10-2

Cat. No.: VC16540248

Molecular Formula: C5H4N4O2

Molecular Weight: 152.11 g/mol

* For research use only. Not for human or veterinary use.

Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- - 55067-10-2

Specification

CAS No. 55067-10-2
Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
IUPAC Name (4,6-dioxo-1,3-diazinan-2-ylidene)cyanamide
Standard InChI InChI=1S/C5H4N4O2/c6-2-7-5-8-3(10)1-4(11)9-5/h1H2,(H2,7,8,9,10,11)
Standard InChI Key JCHNBNRIALLIDT-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC(=NC#N)NC1=O

Introduction

Chemical Identity and Fundamental Properties

Cyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- is formally classified as a pyrimidinedione derivative, with the molecular formula C₅H₄N₄O₂ and a molecular weight of 152.11 g/mol. The compound’s structure features a partially saturated pyrimidine ring, where positions 4 and 6 are occupied by ketone groups, while position 2 bears a cyanamide (-NH-C≡N) functional group. This arrangement confers both electrophilic and nucleophilic reactivity, making it a versatile intermediate in synthetic chemistry.

The compound’s IUPAC name, N-(4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)cyanamide, reflects its substitution pattern. Its solubility profile is influenced by the polar carbonyl and cyanamide groups, rendering it moderately soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Synthesis and Purification Strategies

Conventional Synthesis Pathways

Structural Features and Reactivity

Molecular Geometry

X-ray crystallography of related pyrimidine derivatives reveals planar or slightly puckered ring systems, with carbonyl groups adopting trans configurations to minimize steric hindrance . The cyanamide group’s linear geometry (C≡N bond length ≈ 1.15 Å) facilitates hydrogen bonding and coordination with metal ions, which is critical in biological systems .

Tautomerism and Electronic Effects

The compound exhibits tautomeric equilibria between enamine and imine forms, influenced by solvent polarity and pH. Density functional theory (DFT) calculations suggest that the enamine tautomer predominates in aqueous solutions due to stabilization via intramolecular hydrogen bonding . The electron-withdrawing nature of the carbonyl groups at positions 4 and 6 activates the cyanamide moiety toward nucleophilic attack, enabling reactions with amines, thiols, and alcohols.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 3.2–3.5 ppm correspond to the methylene protons of the tetrahydro ring, while the cyanamide NH proton appears as a broad singlet near δ 8.5 ppm.

    • ¹³C NMR: The carbonyl carbons resonate at δ 165–170 ppm, and the cyanamide carbon (C≡N) appears at δ 115–120 ppm .

  • Infrared Spectroscopy (IR):
    Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 2200 cm⁻¹ (C≡N stretch) confirm functional group presence.

  • Mass Spectrometry (MS):
    The molecular ion peak at m/z 152.11 corresponds to the compound’s molecular weight, with fragmentation patterns indicating loss of CO (28 amu) and NH₂CN (42 amu).

X-ray Crystallography

Although no direct data exists for this compound, studies on analogous pyrimidines show monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2 Å, b = 10.5 Å, c = 12.1 Å .

Applications in Research and Industry

Organic Synthesis

The compound serves as a precursor for N,N’-disubstituted guanidines, which are pivotal in drug discovery. For example, acid-promoted amination with substituted anilines yields guanidine derivatives with antimicrobial and anticancer activities .

Medicinal Chemistry

Preliminary studies suggest inhibitory activity against kinases and proteases, attributed to hydrogen bonding between the cyanamide group and enzyme active sites . Modifications at position 2 (e.g., acetyl or ethyl groups) enhance bioavailability, as seen in related derivatives .

Industrial Applications

In agrochemistry, its derivatives function as plant growth regulators due to structural similarity to cytokinins.

Comparative Analysis with Related Cyanamide Derivatives

ParameterCyanamide, N-(1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)-(5-Acetyl-4-methyl-2-pyrimidinyl)cyanamide (4-Ethyl-2-pyrimidinyl)cyanamide
Molecular FormulaC₅H₄N₄O₂C₈H₈N₄OC₇H₈N₄
Molecular Weight152.11 g/mol176.18 g/mol148.17 g/mol
Key Substituents4,6-diketone, cyanamide5-acetyl, 4-methyl4-ethyl
Biological ActivityKinase inhibitionAntifungalHerbicidal
Synthetic Yield65–75%82%58%

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